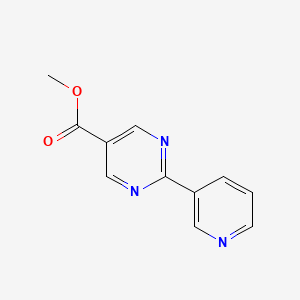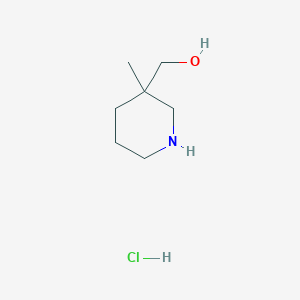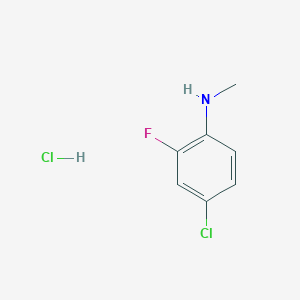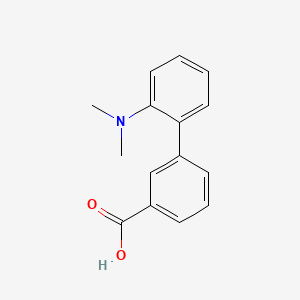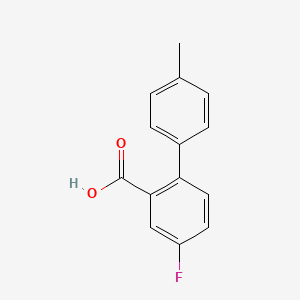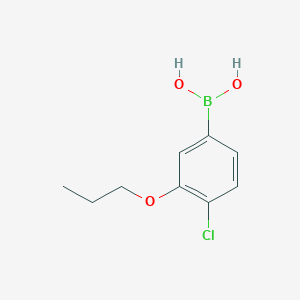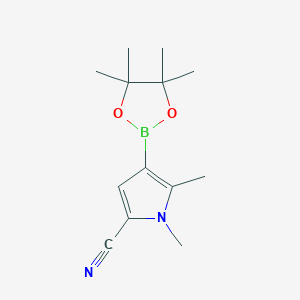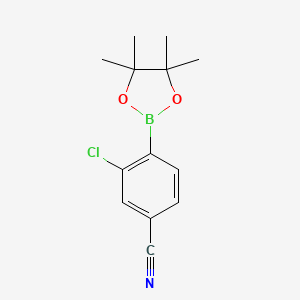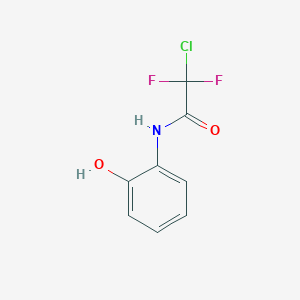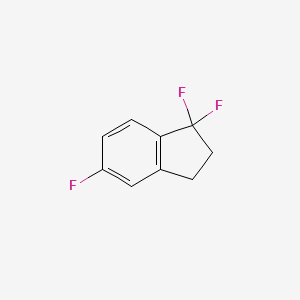
1,1,5-Trifluoroindan
Vue d'ensemble
Description
1,1,5-Trifluoroindan, also known as 1,1,5-Trifluoro-2,3-dihydro-1H-indene, is a chemical compound with the molecular formula C9H7F3 . It contains a total of 20 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .
Molecular Structure Analysis
The molecular structure of 1,1,5-Trifluoroindan consists of 20 bonds in total. This includes 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Applications De Recherche Scientifique
Polymer Synthesis for Electroluminescent Devices :
- Fink et al. (1997) explored the synthesis of various difluoro functionalized aromatic 1,3,5-triazine monomers and their subsequent polymerization. These polymers demonstrated excellent thermal stability and glass transition temperatures ranging between 190−250 °C, which suggests their potential for use in organic electroluminescent devices (Fink, Frenz, Thelakkat, & Schmidt, 1997).
Photochemistry and Photoaffinity Labelling :
- Shaffer and Platz (1989) synthesized 6-Azido-4,5,7 trifluoroindole and investigated its photochemical properties. The compound exhibited potential for use in photoaffinity labelling, especially at low temperatures (Shaffer & Platz, 1989).
Synthesis of Fluorine-Containing Compounds :
- Kimoto, Muramatsu, and Inukai (1974) described the synthesis of several 1-trifluoromethyl-1,2,2-trifluoroindanes from alkylbenzenes and hexafluoropropene. These compounds have applications in organic synthesis, particularly in the introduction of fluorine atoms into organic molecules (Kimoto, Muramatsu, & Inukai, 1974).
Catalysis in Organic Synthesis :
- Ishihara et al. (1996) discussed the use of scandium trifluoromethanesulfonate in acylation reactions. This catalyst shows remarkable activity for acylation of alcohols with acid anhydrides or esterification of alcohols by carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Drug Discovery through Click Chemistry :
- Kolb and Sharpless (2003) explored click chemistry applications in drug discovery. They highlighted the copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes, a reaction pathway involving triazine derivatives, which is highly relevant in the synthesis of pharmaceutical compounds (Kolb & Sharpless, 2003).
Supramolecular Chemistry :
- Gamez and Reedijk (2006) discussed the use of 1,3,5-triazine derivatives in supramolecular chemistry. These compounds can form self-assembled polymeric networks and have applications in host–guest chemistry, catalysis, anion recognition, sensoring, electronics, and magnetism (Gamez & Reedijk, 2006).
Propriétés
IUPAC Name |
3,3,6-trifluoro-1,2-dihydroindene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3/c10-7-1-2-8-6(5-7)3-4-9(8,11)12/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYIKVIUISXNQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C=C(C=C2)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672320 | |
| Record name | 1,1,5-Trifluoro-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,5-Trifluoroindan | |
CAS RN |
57584-73-3 | |
| Record name | 1,1,5-Trifluoro-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





